

A Comprehensive Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B120666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Methyl 2-methoxy-5-sulfamoylbenzoate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synonyms, and detailed experimental protocols for its synthesis and subsequent conversion into active pharmaceutical ingredients. Furthermore, it elucidates the signaling pathways associated with the therapeutic agents derived from this versatile molecule.

Chemical Identity and Properties

Methyl 2-methoxy-5-sulfamoylbenzoate is a sulfur-containing organic compound with a well-defined set of chemical and physical properties. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.

Synonyms and Identifiers

The compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list of these names and identifiers is provided below for easy reference.

Identifier Type	Value
IUPAC Name	methyl 2-methoxy-5-sulfamoylbenzoate
CAS Number	33045-52-2
Molecular Formula	C9H11NO5S
Synonym 1	4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
Synonym 2	Methyl 5-(aminosulfonyl)-2-methoxybenzoate
Synonym 3	Methyl 5-sulfamoyl-2-methoxybenzoate
Synonym 4	2-Methoxy-5-sulfamoylbenzoic acid methyl ester
Synonym 5	5-(Aminosulfonyl)-2-methoxybenzoic acid methyl ester
EC Number	251-358-1
PubChem CID	118390

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-methoxy-5-sulfamoylbenzoate** is presented in the table below. These values are essential for experimental design and process development.

Property	Value	Source
Molecular Weight	245.25 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Melting Point	175-177 °C	[3] [4]
Boiling Point (Predicted)	439.8 ± 55.0 °C at 760 mmHg	[1] [3]
Density (Predicted)	1.360 ± 0.06 g/cm³	[1] [3]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1] [3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Methyl 2-methoxy-5-sulfamoylbenzoate** and its subsequent conversion to the antipsychotic drug Sulpiride.

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate

Two primary synthetic routes are described: a traditional four-step process starting from salicylic acid and a more recent, higher-yield method.

This traditional pathway involves etherification, chlorosulfonation, amination, and esterification.

- Step 1: Etherification of Salicylic Acid to 2-Methoxybenzoic Acid
 - This step involves the methylation of the phenolic hydroxyl group of salicylic acid.
- Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid
 - The resulting 2-methoxybenzoic acid is then reacted with a chlorosulfonating agent to introduce the sulfonyl chloride group.
- Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid
 - The sulfonyl chloride is then converted to a sulfonamide through amination.
- Step 4: Esterification to **Methyl 2-methoxy-5-sulfamoylbenzoate**
 - The final step is the esterification of the carboxylic acid group to yield the target compound.

A more recent and efficient method avoids some of the harsh reagents and lengthy steps of the traditional route.^[5]

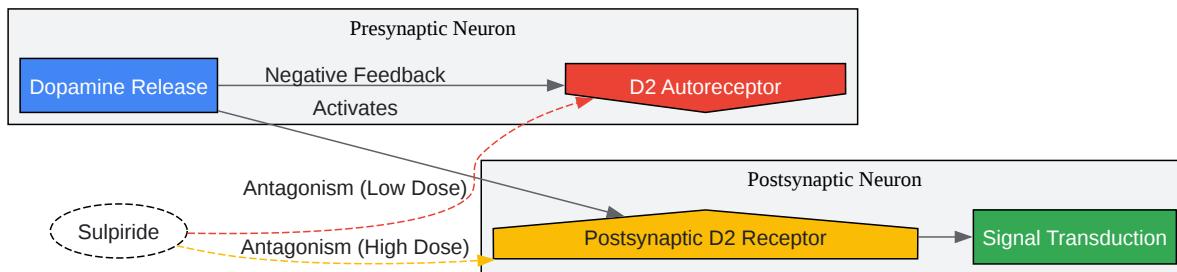
- Reaction Setup: To a 1000 mL reaction flask equipped with a reflux condenser, add 300 g of tetrahydrofuran (THF).
- Addition of Reactants: Add 50 g (0.25 mol) of 2-methoxy-5-chlorobenzoic acid methyl ester, 3.6 g (0.025 mol) of cuprous bromide, and 26.8 g (0.26 mol) of sodium aminosulfinate.

- Reaction Conditions: The mixture is heated to 45-60 °C and maintained at this temperature for 10-14 hours.
- Work-up and Purification: After the reaction is complete, 2 g of activated carbon is added for decolorization. The mixture is then filtered while hot to remove the activated carbon, catalyst, and the by-product sodium chloride. The filtrate is concentrated under reduced pressure and the resulting solid is dried in a vacuum oven at 60 °C to yield **Methyl 2-methoxy-5-sulfamoylbenzoate** as a white crystalline powder. This method has a reported yield of approximately 95%.^[5]

Synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate

Methyl 2-methoxy-5-sulfamoylbenzoate is a direct precursor to the antipsychotic drug Sulpiride.

- Reaction Setup: In a reaction vessel, combine 98.4 g of **Methyl 2-methoxy-5-sulfamoylbenzoate** and 51.2 g of N-ethyl-2-aminomethylpyrrolidine.
- Solvent and Reaction Conditions: Add 180 mL of glycerol to the mixture. Heat the reaction to 90-95 °C with stirring under a nitrogen atmosphere for 10 hours.
- Work-up and Purification: After the reaction is complete, add 300 mL of water and stir. Cool the mixture to 20-30 °C. Further, cool in an ice bath to 0-5 °C for 30 minutes. The resulting precipitate is collected by filtration, washed, and dried under vacuum at 60 °C to obtain crude Sulpiride.

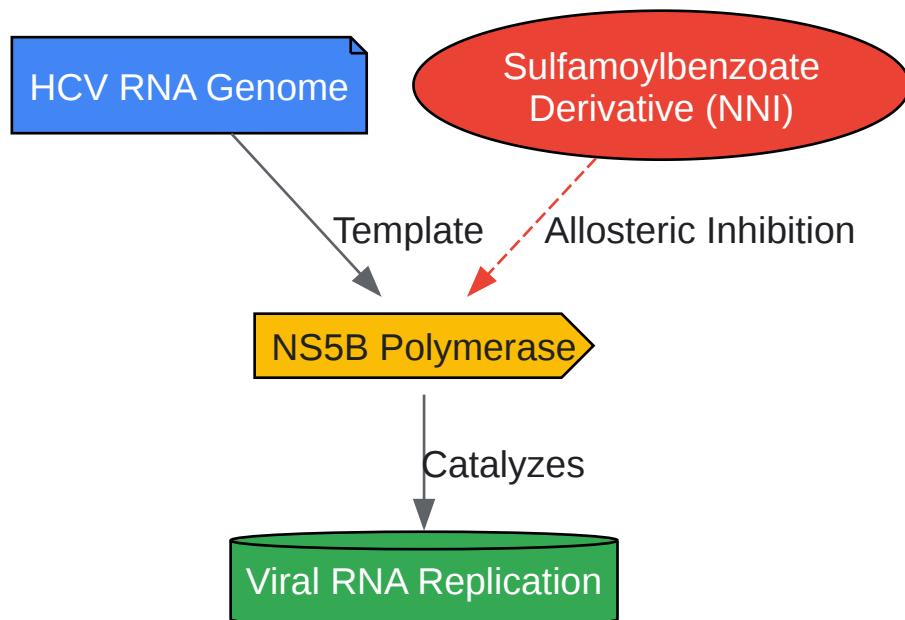

Signaling Pathways and Therapeutic Applications

Methyl 2-methoxy-5-sulfamoylbenzoate serves as a crucial building block for several classes of therapeutic agents, each with a distinct mechanism of action.

Antipsychotic Activity: Dopamine D2 Receptor Antagonism

Sulpiride, synthesized from **Methyl 2-methoxy-5-sulfamoylbenzoate**, is an atypical antipsychotic agent. Its primary mechanism of action is the selective antagonism of dopamine

D2 receptors in the brain.^{[6][7]} At lower doses, it is believed to preferentially block presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.^{[6][8]} At higher doses, it acts as a postsynaptic D2 receptor antagonist, which is effective in treating the positive symptoms of schizophrenia.^[6] This dual, dose-dependent action on the dopaminergic system is a key feature of its therapeutic profile.^[6]



[Click to download full resolution via product page](#)

Caption: Dopaminergic synapse showing Sulpiride's dual antagonism.

Antiviral Activity: HCV NS5B Polymerase Inhibition

Derivatives of **Methyl 2-methoxy-5-sulfamoylbenzoate** have been developed as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.^[3] This enzyme is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. By inhibiting NS5B, these drugs effectively halt viral replication. These inhibitors are classified as non-nucleoside inhibitors (NNIs), which bind to allosteric sites on the enzyme, inducing a conformational change that renders it inactive.

[Click to download full resolution via product page](#)

Caption: Inhibition of HCV replication by targeting the NS5B polymerase.

Other Potential Therapeutic Applications

While less defined, the sulfamoylbenzoate scaffold has been mentioned in the context of developing anticoagulants and treatments for neurodegenerative diseases.^[3] The mechanism of action for potential anticoagulant effects would likely involve the inhibition of specific clotting factors in the coagulation cascade. For neurodegenerative diseases, the therapeutic strategy could involve modulating pathways related to oxidative stress or neuroinflammation. However, specific molecular targets for derivatives of **Methyl 2-methoxy-5-sulfamoylbenzoate** in these areas are not yet well-established in publicly available research.

Conclusion

Methyl 2-methoxy-5-sulfamoylbenzoate is a valuable and versatile intermediate in medicinal chemistry. Its efficient synthesis and its role as a precursor to potent therapeutic agents like Sulpiride and HCV NS5B polymerase inhibitors highlight its importance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in their efforts to develop novel therapeutics. Further investigation into the potential of this scaffold in other therapeutic areas, such as anticoagulation and neuroprotection, is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rvrlabs.com [rvrlabs.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 4. Methyl 2-Methoxy-5-Sulfamoylbenzoate - Yogi Enterprise [yogienterprise.com]
- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]
- 6. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 7. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Possible mechanism of antidepressant effect of L-sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 2-methoxy-5-sulfamoylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120666#synonyms-for-methyl-2-methoxy-5-sulfamoylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com